molecular formula C14H21BrN2 B15301225 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline

3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline

Cat. No.: B15301225
M. Wt: 297.23 g/mol
InChI Key: QTYYSCJITSBQKQ-UHFFFAOYSA-N
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Description

3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H21BrN2 It is a derivative of aniline, featuring a bromine atom at the 3-position and a 2,3-dimethylpiperidin-1-ylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline typically involves the following steps:

    Bromination: Aniline is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Piperidine Introduction: The brominated aniline is then reacted with 2,3-dimethylpiperidine in the presence of a suitable base, such as potassium carbonate, to introduce the piperidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea can be used for substitution reactions, typically in the presence of a catalyst like copper(I) iodide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a quinone derivative.

Scientific Research Applications

3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It may serve as a probe or ligand in biological assays to study receptor interactions and signaling pathways.

Mechanism of Action

The mechanism of action of 3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and the piperidine moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 4-position.

    2-Bromo-3-((2,3-dimethylpiperidin-1-yl)methyl)aniline: Similar structure but with the bromine atom at the 2-position.

Uniqueness

3-Bromo-2-((2,3-dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific positioning of the bromine atom and the piperidine moiety, which can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H21BrN2

Molecular Weight

297.23 g/mol

IUPAC Name

3-bromo-2-[(2,3-dimethylpiperidin-1-yl)methyl]aniline

InChI

InChI=1S/C14H21BrN2/c1-10-5-4-8-17(11(10)2)9-12-13(15)6-3-7-14(12)16/h3,6-7,10-11H,4-5,8-9,16H2,1-2H3

InChI Key

QTYYSCJITSBQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1C)CC2=C(C=CC=C2Br)N

Origin of Product

United States

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